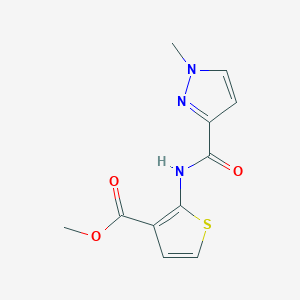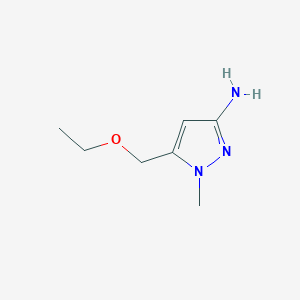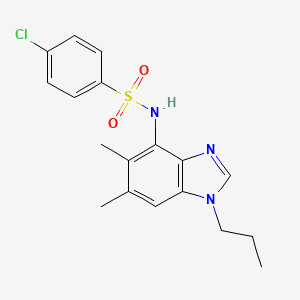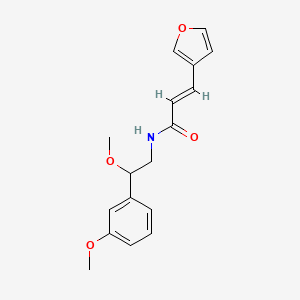![molecular formula C12H13ClN2O2S B2800290 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one CAS No. 477850-59-2](/img/structure/B2800290.png)
1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one, also known as 4-chlorobenzylsulfanylacetylpyrazolone (CBSAP), is an organic compound belonging to the class of pyrazolones. It is a colorless, crystalline solid with a melting point of 135-136°C. CBSAP is a versatile and useful reagent, with a wide range of applications in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been involved in chemical synthesis processes. For instance, it serves as an intermediate in the synthesis of various chemical compounds, such as 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, showcasing its utility in the preparation of complex organic molecules (Nayak et al., 2013).
Catalytic Applications
- Sulfur-containing compounds similar to 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one have been used as catalysts in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has demonstrated its utility as a recyclable catalyst in the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone (Tayebi et al., 2011).
Applications in Material Synthesis
- The pyrazole moiety, present in the compound, is a crucial structural fragment in many pharmacologically active compounds and finds applications in materials such as insectoacaricides, dyes, luminophores, and ligands. This highlights the potential of the compound in the synthesis of materials for advanced technologies (Samultsev et al., 2012).
Medicinal Chemistry Applications
- Compounds with structural similarities have been investigated for their potential in pharmacology and medicinal chemistry. For instance, computational and pharmacological evaluations have been conducted on derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, indicating the significance of the pyrazole structure in medicinal research (Faheem, 2018).
properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]acetyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-10-3-1-9(2-4-10)7-18-8-12(17)15-6-5-11(16)14-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMLLZBMUSAXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2800208.png)


![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)

![N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester](/img/structure/B2800225.png)
